molecular formula C17H23F3N2O2 B1508473 (S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate CAS No. 872624-62-9

(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No. B1508473
CAS RN: 872624-62-9
M. Wt: 344.37 g/mol
InChI Key: ZTMQESWFSUIDFM-ZDUSSCGKSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as azepines . Azepines are seven-membered heterocyclic compounds containing one nitrogen atom . The presence of the trifluoromethyl group and the tert-butyl group suggests that this compound could have interesting chemical properties and potential applications.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as azepines can be synthesized through [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . Trifluoromethyl amines can be synthesized using a CF3SO2Na-based trifluoromethylation of secondary amines .

Scientific Research Applications

Solid-Phase Synthesis of GPCR-Targeted Scaffolds

Boeglin, Bonnet, and Hibert (2007) developed a solid-phase strategy for synthesizing benzazepine derivatives, utilizing 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a G-protein coupled receptor-targeted (GPCR-targeted) scaffold. This approach led to the creation of a pilot library of di- and trisubstituted benzazepines, showcasing the compound's potential in drug discovery and development (Boeglin et al., 2007).

Synthesis and Characterization of Azepine Derivatives

Satake et al. (1991) explored the demethoxycarbonylation of methyl 2,5,-di-tert-butyl-1H-azepine-1-carboxylate to study the formation and characterization of azepine derivatives. This research contributes to the understanding of azepine's structural and chemical properties, providing insights into its applications in synthetic chemistry (Satake et al., 1991).

Hydrogen-Bonded Assembly of Benzazepine Derivatives

Guerrero et al. (2014) investigated the hydrogen-bonded assembly of benzazepine derivatives, leading to the synthesis of benzazepine carboxylic acid with diverse dimensional structures. This study highlights the compound's versatility in forming structured arrays, potentially useful in material science and molecular engineering (Guerrero et al., 2014).

Future Directions

The future directions for this compound would likely depend on its specific applications. Given the interest in azepines and trifluoromethyl compounds in medicinal chemistry , it’s possible that this compound could have potential applications in drug discovery and development.

properties

IUPAC Name

tert-butyl (5S)-5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-10-8-11-13(21)6-5-7-22(15(23)24-16(2,3)4)14(11)9-12(10)17(18,19)20/h8-9,13H,5-7,21H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQESWFSUIDFM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CCC[C@@H]2N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732010
Record name tert-Butyl (5S)-5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872624-62-9
Record name tert-Butyl (5S)-5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Reactant of Route 3
(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Reactant of Route 4
(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Reactant of Route 6
(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

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